

# Preclinical Profile of AN2718 for the Treatment of Onychomycosis: A Technical Guide

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## Compound of Interest

Compound Name: **AN2718**

Cat. No.: **B1667275**

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## Introduction

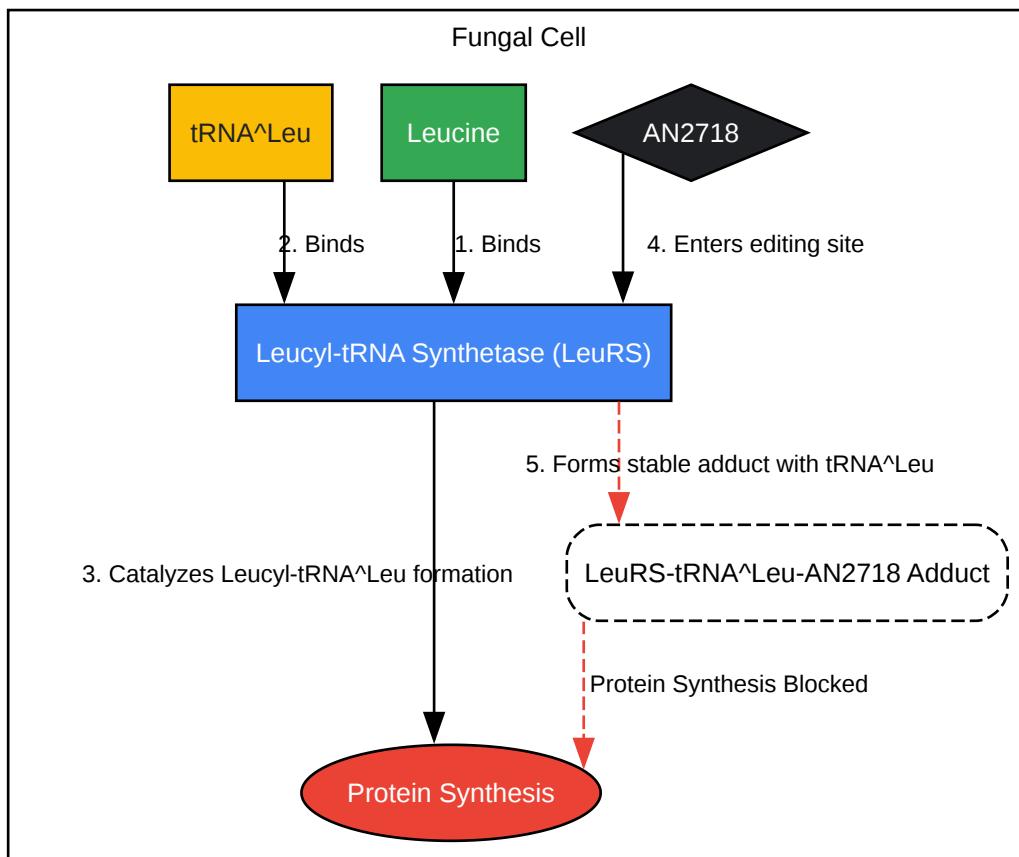
Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to the nail plate's barrier properties. **AN2718** is a novel benzoxaborole antifungal agent under investigation for its potential in treating superficial fungal infections, including onychomycosis. This document provides a comprehensive overview of the available preclinical data for **AN2718**, with a comparative analysis of tavaborole, a structurally related, FDA-approved benzoxaborole for onychomycosis. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed technical resource on the preclinical assessment of this class of compounds.

## Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

**AN2718**, like other benzoxaboroles, exerts its antifungal activity through a novel mechanism of action known as the oxaborole tRNA trapping (OBORT) mechanism.<sup>[1][2]</sup> It selectively targets and inhibits fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.<sup>[1][3][4]</sup>

The boron atom in the benzoxaborole structure forms a stable adduct with the terminal adenosine of tRNA<sub>Leu</sub> within the editing site of the LeuRS enzyme.<sup>[1][5]</sup> This trapping of

tRNA<sup>Leu</sup> prevents the catalytic cycle of the enzyme, thereby inhibiting the synthesis of leucyl-tRNA<sup>Leu</sup> and ultimately halting fungal protein synthesis, leading to fungistatic and fungicidal effects.[1][6]



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**Figure 1:** Mechanism of action of **AN2718**.

## In Vitro Antifungal Activity

**AN2718** has demonstrated potent in vitro activity against the primary causative agents of onychomycosis, *Trichophyton rubrum* and *Trichophyton mentagrophytes*.

Table 1: In Vitro Susceptibility of Dermatophytes to **AN2718** and Tavaborole

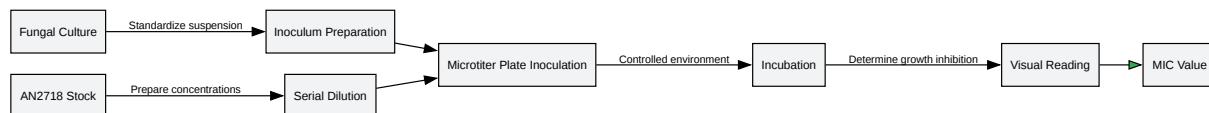
Compound	Organism (n)	MIC90 ( $\mu$ g/mL)	Reference
AN2718	Trichophyton rubrum (100)	0.5	<a href="#">[1]</a>
Trichophyton mentagrophytes (100)	1.0	<a href="#">[1]</a>	
Tavaborole	Trichophyton rubrum	8.0 (MFC)	<a href="#">[7]</a>
Trichophyton mentagrophytes	16.0 (MFC)	<a href="#">[7]</a>	
Fungi (general)	0.25 - 2.0	<a href="#">[7]</a> <a href="#">[8]</a>	

MIC90: Minimum inhibitory concentration for 90% of isolates. MFC: Minimum fungicidal concentration.

## Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values for **AN2718** were determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[\[2\]](#) The general protocol involves:

- Isolate Preparation: Fungal isolates are cultured on appropriate agar plates.
- Inoculum Preparation: A standardized suspension of fungal conidia or hyphal fragments is prepared in RPMI 1640 medium.
- Drug Dilution: A serial dilution of the antifungal agent is prepared in microtiter plates.
- Inoculation: The standardized fungal inoculum is added to each well of the microtiter plates.
- Incubation: The plates are incubated at a specified temperature and duration.
- Endpoint Reading: The MIC is determined as the lowest concentration of the drug that visually inhibits fungal growth.

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**Figure 2:** Workflow for MIC determination.

## Preclinical Pharmacokinetics: Nail Penetration

Effective topical treatment of onychomycosis is highly dependent on the ability of the drug to penetrate the dense keratin structure of the nail plate and reach the site of infection in the nail bed and matrix. While specific nail penetration data for **AN2718** is not publicly available, studies on the related benzoxaborole, tavaborole, provide valuable insights.

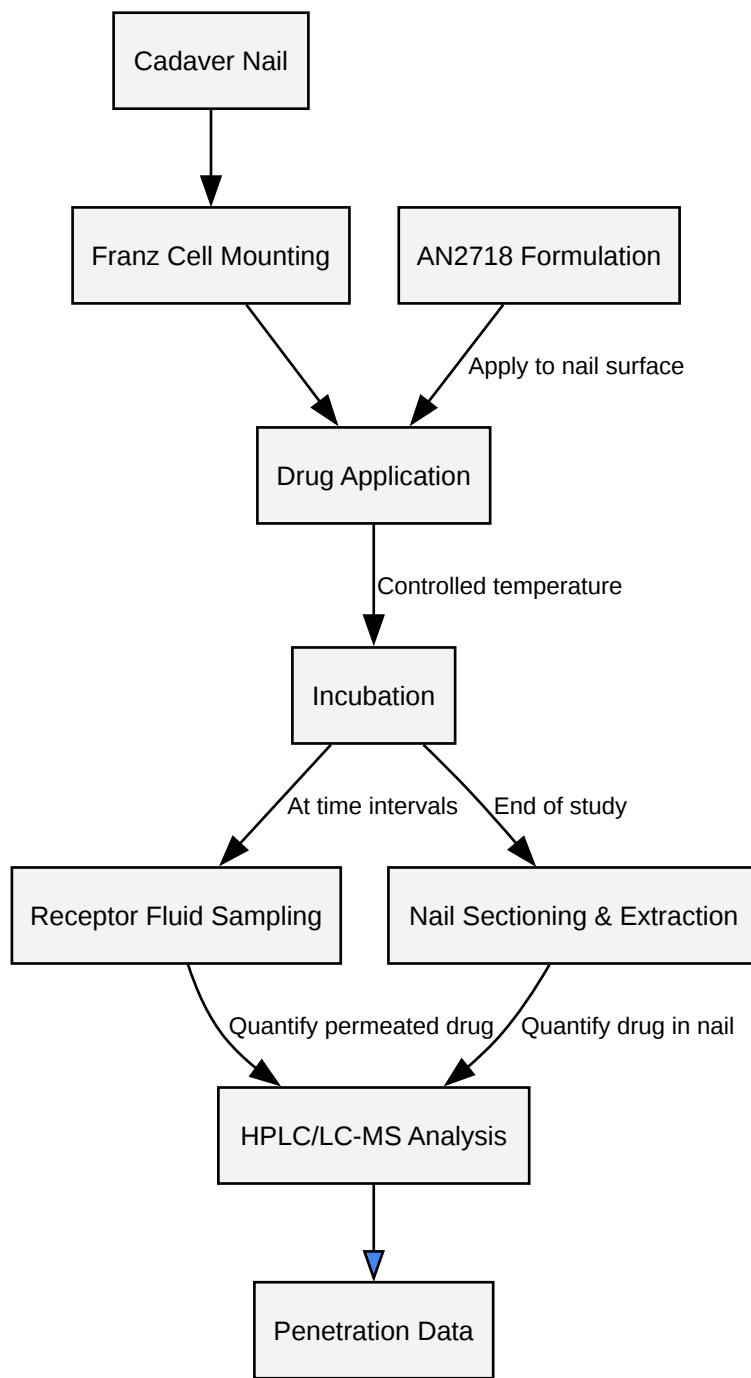
Table 2: In Vitro Nail Penetration of Tavaborole

Study Parameter	Result	Reference
Penetration through Cadaver Fingernails	524.7 $\mu\text{g}/\text{cm}^2$ after 14 days of daily application of a 5% solution	[9]
Concentration in Ventral/Intermediate Nail Layer	Significantly higher than ciclopirox at day 15	[7][8]
Cumulative Penetration through Ex Vivo Human Nails	Significantly higher than ciclopirox at day 15	[7]
Penetration through Nail Polish	Penetrated through up to 4 layers of nail polish in vitro	[10][11]

## Experimental Protocol: In Vitro Nail Penetration Assay

In vitro nail penetration studies are crucial for evaluating the potential of a topical antifungal for onychomycosis. A common method involves the use of a Franz diffusion cell apparatus.

- Nail Preparation: Human cadaver nails are cleaned and mounted between the donor and receptor chambers of the Franz diffusion cell.
- Drug Application: A defined amount of the test formulation (e.g., **AN2718** solution) is applied to the surface of the nail in the donor chamber.
- Sampling: The receptor fluid is sampled at predetermined time intervals to measure the amount of drug that has permeated through the nail.
- Nail Analysis: At the end of the experiment, the nail itself can be analyzed to determine the concentration of the drug within different layers of the nail plate.
- Quantification: Drug concentrations in the receptor fluid and nail samples are typically quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

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**Figure 3:** Experimental workflow for in vitro nail penetration.

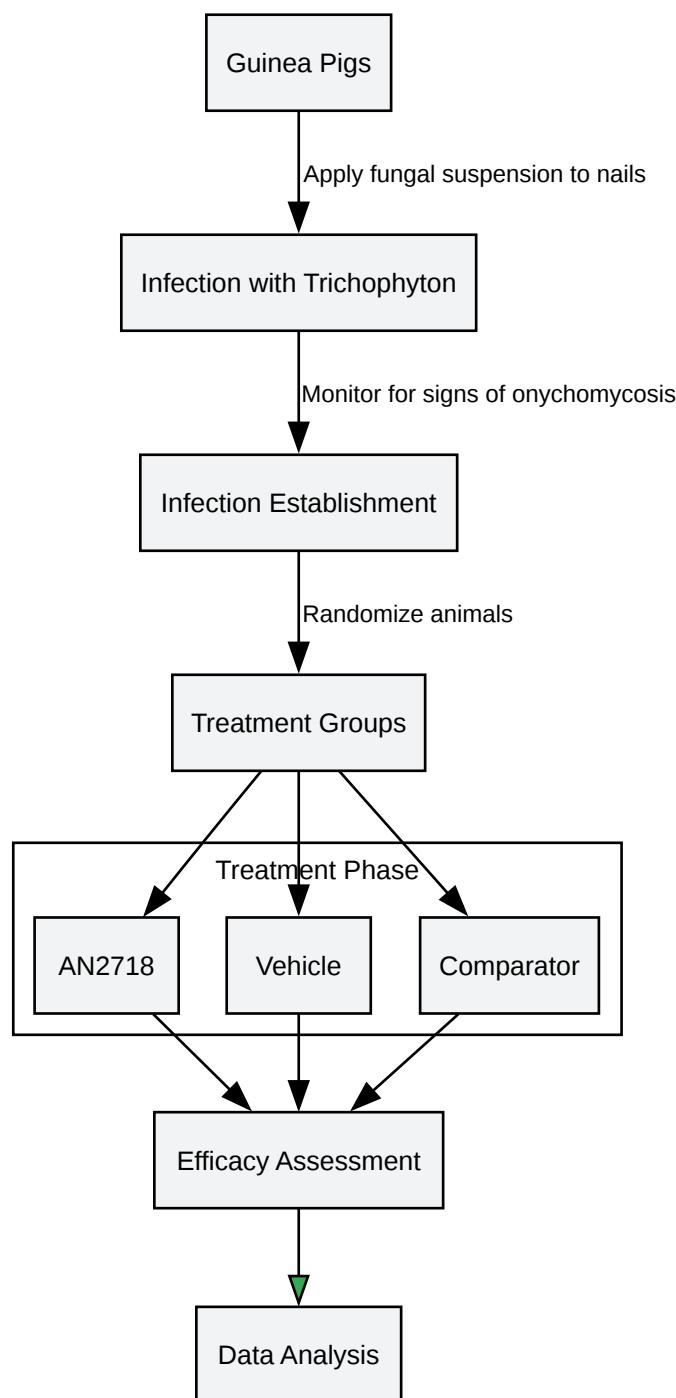
## In Vivo Efficacy in Animal Models

While specific in vivo efficacy data for **AN2718** in an onychomycosis model is not available in the public domain, animal models are a critical step in preclinical development. The guinea pig

model is a commonly used and well-established model for evaluating topical antifungals for onychomycosis.

## Experimental Protocol: Guinea Pig Model of Onychomycosis

- Immunosuppression (Optional): Guinea pigs may be immunosuppressed with corticosteroids to enhance the establishment of a persistent infection.
- Infection: A suspension of *Trichophyton mentagrophytes* is applied to the hind limb nails of the guinea pigs. The nails are often abraded to facilitate fungal invasion.
- Infection Establishment: The animals are monitored for a period to allow the infection to establish, typically characterized by nail discoloration and thickening.
- Treatment: The test article (e.g., **AN2718** solution) and controls (vehicle, active comparator) are applied topically to the infected nails daily for a specified duration.
- Evaluation: Efficacy is assessed through various endpoints:
  - Clinical Scoring: Visual assessment of nail appearance.
  - Mycological Assessment: Fungal culture of nail clippings to determine the presence of viable fungi.
  - Histopathology: Microscopic examination of nail sections to assess the extent of fungal invasion.
  - Quantitative Fungal Burden: Determination of colony-forming units (CFUs) per gram of nail tissue.



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**Figure 4:** Workflow of a guinea pig onychomycosis efficacy study.

## Preclinical Safety and Toxicology

Comprehensive preclinical safety and toxicology studies are essential to support the clinical development of any new drug candidate. While specific data for **AN2718** is limited, information on tavaborole provides an indication of the safety profile of this class of compounds.

Table 3: Preclinical Safety Findings for Tavaborole

Study Type	Species	Key Findings	Reference
Fertility and Early Embryonic Development	Rat (oral)	No effects on fertility or reproductive performance at doses up to 300 mg/kg/day.	<a href="#">[12]</a>
Embryo-Fetal Development	Rat (oral)	No teratogenicity observed at doses up to 100 mg/kg/day. Skeletal malformations and variations observed at 300 mg/kg/day.	<a href="#">[12]</a>
Embryo-Fetal Development	Rabbit (dermal)	NOAEL for maternal and embryo-fetal toxicity was 50 mg/kg/day and 5%, respectively.	<a href="#">[12]</a>
Prenatal and Postnatal Development	Rat (oral)	NOAEL for maternal toxicity was 60 mg/kg/day. NOAEL for offspring effects was $\geq 100$ mg/kg/day.	<a href="#">[13]</a>
Carcinogenicity	Mice, Rats, Rabbits	Not carcinogenic at 300 mg/kg/day.	<a href="#">[14]</a>
In Vitro Cytochrome P450 Inhibition	Human	No inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at 10 $\mu$ M.	<a href="#">[15]</a>

NOAEL: No Observed Adverse Effect Level.

## Conclusion

**AN2718** is a promising benzoxaborole antifungal with potent in vitro activity against the primary pathogens of onychomycosis. Its novel mechanism of action, targeting fungal leucyl-tRNA synthetase, offers a potential new therapeutic option. While preclinical data specific to **AN2718** in onychomycosis is not extensively available in the public domain, the data from the structurally related compound, tavaborole, suggests that this class of molecules possesses favorable characteristics for topical treatment, including the ability to penetrate the nail plate. Further preclinical studies focusing on the in vivo efficacy, nail pharmacokinetics, and a comprehensive safety profile of **AN2718** will be crucial for its continued development as a treatment for onychomycosis.

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